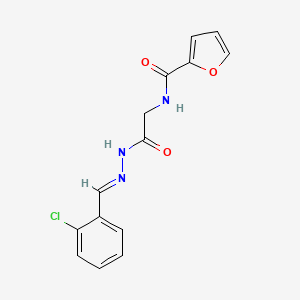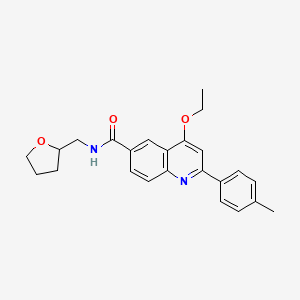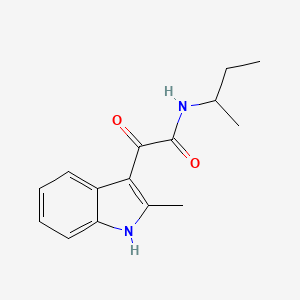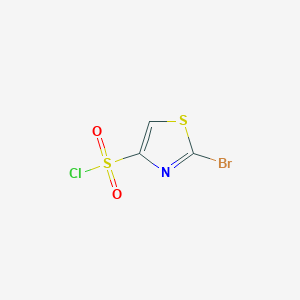![molecular formula C28H23N7O2 B2643810 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171749-34-0](/img/no-structure.png)
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C28H23N7O2 and its molecular weight is 489.539. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Antimicrobial and Insecticidal Activity
Research has shown that derivatives of pyrimidine and pyrazole, similar to the compound , exhibit significant antimicrobial and insecticidal activities. These compounds have been synthesized through innovative methods, including microwave irradiative cyclocondensation, highlighting their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel pyrazole derivatives, including structures akin to the compound of interest, have demonstrated promising anticancer activities. Such compounds have been evaluated for their efficacy against various cancer cell lines, with some showing higher anticancer activity than established drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines have been identified as potent cytotoxins against leukemia and carcinoma cell lines, further underscoring the anticancer potential of compounds related to the specified chemical (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Novel Syntheses and Chemical Transformations
- Synthetic Innovations: The synthesis of complex heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been explored through various novel synthetic routes. These approaches offer insights into the creation of molecules with potential applications in medicinal chemistry and beyond (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Engineering and Material Science Applications
- Crystal Engineering: The incorporation of specific functional groups into molecular frameworks, as seen in compounds related to the one , facilitates the directional assembly of molecules. This property is crucial for applications in crystal engineering and materials science, where the ordered arrangement of molecular units is essential (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine. This intermediate is then reacted with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine. Reduction of the nitro group with tin (II) chloride and hydrochloric acid followed by cyclization with acetic anhydride yields N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "2-naphthoic acid", "1,2-diaminobenzene", "2,3-dimethyl-4-nitrobenzaldehyde", "tin (II) chloride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Condensation of 2-naphthoic acid with 1,2-diaminobenzene to form N-(2-naphthyl)benzene-1,2-diamine", "Reaction of N-(2-naphthyl)benzene-1,2-diamine with 2,3-dimethyl-4-nitrobenzaldehyde to form N-(1-(2,3-dimethylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(2-naphthyl)benzene-1,2-diamine", "Reduction of the nitro group with tin (II) chloride and hydrochloric acid", "Cyclization with acetic anhydride to yield N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide" ] } | |
Número CAS |
1171749-34-0 |
Fórmula molecular |
C28H23N7O2 |
Peso molecular |
489.539 |
Nombre IUPAC |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N7O2/c1-16-7-6-10-23(18(16)3)34-25-22(15-29-34)27(37)32-28(31-25)35-24(13-17(2)33-35)30-26(36)21-12-11-19-8-4-5-9-20(19)14-21/h4-15H,1-3H3,(H,30,36)(H,31,32,37) |
Clave InChI |
ZOLKUVANLKJEJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6C=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)



![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)


![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)